Synthetic Efficiency: Near-Quantitative Yield under Mild Conditions
2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can be synthesized from 4-chloro-3-(trifluoromethyl)aniline and chloroacetyl chloride in dichloromethane with triethylamine at 0 °C, achieving a yield of 99% . In contrast, a related analog, N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, which lacks the α‑chloro group, is typically obtained in lower yields (often reported at 75–85%) under comparable Schotten–Baumann conditions . The high yield of the target compound reduces the need for extensive purification and increases the cost‑effectiveness of multi‑step sequences.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 99% |
| Comparator Or Baseline | N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 348-90-3): typical yield 75–85% |
| Quantified Difference | 14–24 percentage points higher yield for the target compound |
| Conditions | Reaction of 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane with triethylamine, 0 °C, inert atmosphere |
Why This Matters
Higher yield reduces raw material consumption and purification overhead, directly improving procurement value for scale‑up and medicinal chemistry applications.
